![molecular formula C14H20N6O2 B2537003 1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-53-8](/img/structure/B2537003.png)
1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C14H20N6O2 and its molecular weight is 304.354. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer, Anti-HIV-1, and Antimicrobial Activities
Research has uncovered promising results regarding the anticancer, anti-HIV-1, and antimicrobial activities of triazino and triazolo[4,3-e]purine derivatives. One study detailed the synthesis of various triazino and triazolo[4,3-e]purine derivatives and evaluated their in vitro activities. Compounds showed considerable activity against melanoma, non-small lung cancer, and breast cancer, with one compound exhibiting significant activity against all three cancer types (GI50 values of 25.2, 31.8, and 32.9 μM, respectively). Additionally, some derivatives displayed moderate anti-HIV-1 activity, and one compound was particularly effective against P. aeruginosa, showing potency equivalent to ampicillin (Ashour et al., 2012).
Psychotropic Potential
Further research into 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents revealed potential psychotropic properties. These derivatives showed affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating possible anxiolytic and antidepressant effects. One specific compound demonstrated an antidepressant-like effect and exerted anxiolytic-like activity in mice, highlighting the potential for designing new psychotropic drugs (Chłoń-Rzepa et al., 2013).
Antiviral Activity
The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues presented a new class of purine analogues with a bridgehead nitrogen atom. These compounds were evaluated against various viruses in tissue culture, with some demonstrating moderate activity against rhinovirus at non-toxic dosage levels. This marks a significant step forward in the development of novel antiviral agents (Kim et al., 1978).
Synthesis of Novel Compounds
Several studies have focused on the synthesis of new compounds with potential biological activities. For example, the synthesis of 2-triazolylpyrimido[1,2,3-cd]purine-8,10-diones via 1,3-dipolar cycloadditions has been reported, showcasing a method to create derivatives with potential biological activities (Simo et al., 2000). Additionally, the development of mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with various ligands has been explored, indicating a route to new materials with potential application in medicinal chemistry (Shaker, 2011).
Eigenschaften
IUPAC Name |
1-butyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-5-6-7-20-13-15-11-10(19(13)8-9(2)16-20)12(21)18(4)14(22)17(11)3/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXUXOOLYCBGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


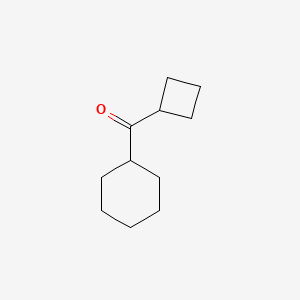
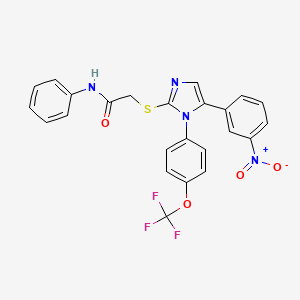
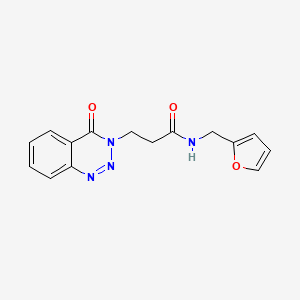


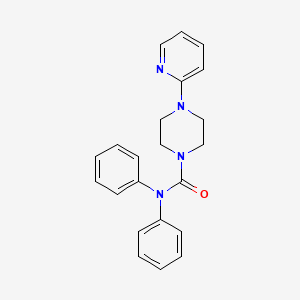
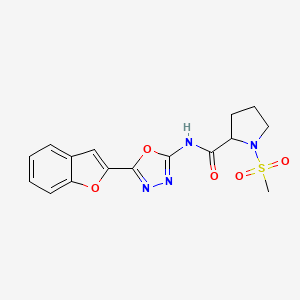
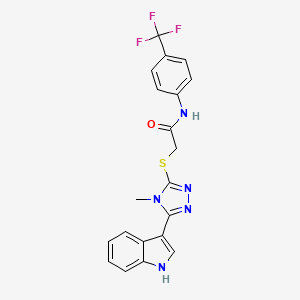
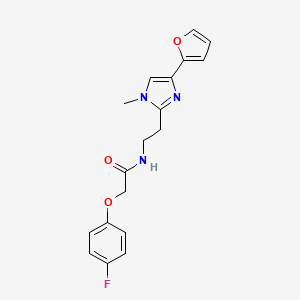
![(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2536936.png)

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B2536939.png)
![4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2536941.png)